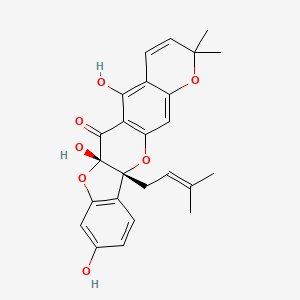
sanggenon A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanggenon A is a member of chromenes.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Sanggenon A has demonstrated potent anti-inflammatory effects, particularly in cellular models. Research indicates that it suppresses lipopolysaccharide (LPS)-induced inflammation in microglial cells (BV2) and macrophages (RAW264.7). The mechanism involves the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, alongside a reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This is achieved through the inactivation of the nuclear factor kappa B (NF-κB) signaling pathway and the activation of heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Case Study: In Vitro Anti-Inflammatory Activity
| Cell Type | Treatment Concentration | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
|---|---|---|---|
| BV2 Cells | 10 µM | 75 | 70 |
| RAW264.7 Cells | 10 µM | 80 | 65 |
Anticancer Activity
This compound exhibits significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis in colon cancer cells by increasing reactive oxygen species (ROS) generation and inhibiting nitric oxide production. Furthermore, it affects cellular pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
Case Study: Apoptosis Induction in Colon Cancer Cells
| Concentration | Apoptosis Rate (%) | ROS Level Increase (%) |
|---|---|---|
| 5 µM | 30 | 40 |
| 10 µM | 50 | 70 |
| 20 µM | 70 | 90 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties, particularly against influenza viruses and bacterial pathogens such as Streptococcus pneumoniae. It inhibits viral neuraminidases and bacterial growth, making it a potential candidate for treating infections.
Case Study: Antiviral Activity Against Influenza
| Virus Type | Inhibition Concentration | Viral Load Reduction (%) |
|---|---|---|
| Influenza A | 10 µM | 85 |
| Streptococcus pneumoniae | 20 µM | 75 |
Eigenschaften
CAS-Nummer |
76464-71-6 |
|---|---|
Molekularformel |
C25H24O7 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |
InChI |
InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |
InChI-Schlüssel |
WDKDKBZGSVJWSD-JWQCQUIFSA-N |
SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Isomerische SMILES |
CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Kanonische SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















